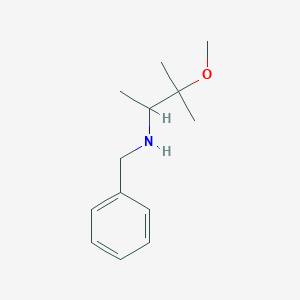

N-Benzyl-3-methoxy-3-methylbutan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63557-72-2 |

|---|---|

Molecular Formula |

C13H21NO |

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-benzyl-3-methoxy-3-methylbutan-2-amine |

InChI |

InChI=1S/C13H21NO/c1-11(13(2,3)15-4)14-10-12-8-6-5-7-9-12/h5-9,11,14H,10H2,1-4H3 |

InChI Key |

VKOCRYBCSWKNCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C)(C)OC)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Medicinal Chemistry and Drug Discovery:

The combination of a benzylamine (B48309) and a sterically hindered, functionalized alkyl chain could be of interest in medicinal chemistry. purkh.comsolubilityofthings.com The lipophilic benzyl (B1604629) group and the polar methoxy (B1213986) group provide a balance of properties that could be favorable for pharmacokinetic profiles. Research could be directed towards synthesizing analogues of this compound and screening them for biological activity against various therapeutic targets. The sterically hindered nature of the amine could also be exploited to fine-tune binding interactions with enzymes or receptors. researchgate.net

Asymmetric Synthesis and Catalysis:

Chiral amines are widely used as catalysts or ligands in asymmetric synthesis. If N-Benzyl-3-methoxy-3-methylbutan-2-amine were to be synthesized in an enantiomerically pure form, it could be investigated as a chiral ligand for metal-catalyzed reactions or as an organocatalyst. The steric bulk and the presence of both nitrogen and oxygen donor atoms could lead to novel reactivity and selectivity in asymmetric transformations.

Materials Science:

Strategies for Carbon-Nitrogen Bond Formation in the Amine Moiety

The creation of the amine moiety is a cornerstone of the synthesis. Reductive amination and related alkylation routes are among the most effective and widely used methods for this transformation. nptel.ac.in

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. kanto.co.jp In the context of this compound, the most direct reductive amination pathway involves the reaction of 3-methoxy-3-methylbutan-2-one (B1209622) with benzylamine (B48309). This process typically occurs in two stages: the initial formation of an imine intermediate via condensation, followed by the reduction of the C=N double bond to form the final amine.

The benzylamine precursor can be synthesized through the reduction of nitrobenzene (B124822) or benzonitrile. The ketone, 3-methoxy-3-methylbutan-2-one, can be derived from the corresponding alcohol, 3-methoxy-3-methylbutan-2-ol, through oxidation. Modern "borrowing hydrogen" or "hydrogen autotransfer" catalysis allows for the direct reaction of an alcohol with an amine to form a more substituted amine, with water as the sole byproduct. researchgate.net In this advanced approach, a catalyst temporarily dehydrogenates the alcohol to form the ketone in situ, which then undergoes reductive amination. researchgate.net

A variety of reducing agents can be employed for the imine reduction step, including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), and catalytic hydrogenation (e.g., H₂ over Pd/C). purdue.eduias.ac.in The choice of reagent depends on the specific substrate and desired reaction conditions.

Table 1: Representative Conditions for Reductive Amination of Ketones

| Ketone Substrate | Amine | Reducing Agent/Catalyst | Solvent | Yield |

|---|---|---|---|---|

| Cyclohexanone | Benzylamine | Au/CeO₂/TiO₂ | Toluene | 79% |

| Propiophenone | Benzylamine | Au/CeO₂/TiO₂ | Toluene | 56% |

| Acetophenone | Ammonium (B1175870) Formate | Iridium Catalyst | Ethanol | >95% |

Data is representative of the cited methodologies for analogous compounds. kanto.co.jpresearchgate.net

The benzyl (B1604629) group is a common N-protecting group in organic synthesis due to its general stability and ease of removal via hydrogenolysis. Benzylamine itself can be considered a primary benzylating reagent in reductive amination reactions. chemicalbook.comchemicalbook.com

Alternatively, the carbon-nitrogen bond can be formed through the direct alkylation of a primary amine with a benzylating reagent. For the target molecule, this would involve the synthesis of the precursor amine, 3-methoxy-3-methylbutan-2-amine, followed by its reaction with a benzyl halide, such as benzyl bromide or benzyl chloride, typically in the presence of a non-nucleophilic base to neutralize the generated acid.

The benzyl group serves not only as a component of the final structure but also as a crucial protecting group in multi-step syntheses. Its ability to mask the nucleophilicity and basicity of the amine nitrogen allows for subsequent chemical transformations on other parts of the molecule without interference. researchgate.net

Enantioselective Synthesis and Stereochemical Control

The carbon atom attached to the nitrogen in this compound is a stereocenter. Therefore, controlling the stereochemical outcome of the synthesis is critical for producing enantiomerically pure material.

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

Common chiral auxiliaries used in amine synthesis include derivatives of amino alcohols like pseudoephedrine and phenylglycinol, as well as oxazolidinones (popularized by David Evans) and camphorsultam. wikipedia.orgnih.gov One strategy involves acylating the chiral auxiliary with a carboxylic acid, followed by α-alkylation of the resulting amide enolate. The diastereoselectivity of the alkylation is controlled by the steric hindrance of the auxiliary, which directs the incoming electrophile to one face of the enolate. Subsequent removal of the auxiliary provides the chiral product. nih.gov

Another powerful method is the use of tert-butanesulfinamide, developed by the Ellman laboratory. yale.edu Condensation of tert-butanesulfinamide with the precursor ketone (3-methoxy-3-methylbutan-2-one) would form a chiral N-sulfinyl imine. Nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent acidic hydrolysis removes the auxiliary to afford the chiral primary amine, which can then be benzylated. yale.edu

Table 2: Example of Chiral Auxiliary Performance in Asymmetric Amine Synthesis

| Auxiliary | Reaction Type | Substrate | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Product |

|---|---|---|---|---|

| Pseudoephedrine | Amide Enolate Alkylation | Propionyl amide | >95:5 | >99% |

| tert-Butanesulfinamide | Grignard addition to N-sulfinyl imine | Acetophenone-derived imine | 96:4 | 96% |

| Evans Oxazolidinone | Enolate Alkylation | Propionyl imide | >99:1 | >99% |

Data is representative of the general performance of these auxiliaries in analogous transformations. wikipedia.orgnih.govyale.edu

The catalytic asymmetric addition of Grignard reagents to N-acylpyridinium salts is a sophisticated method for creating chiral, substituted dihydropyridines, which are precursors to chiral piperidines and other complex amines. researchgate.netacs.org While not a direct route to the acyclic target compound, this methodology exemplifies advanced stereochemical control.

In this process, a pyridine (B92270) derivative is activated by an acylating agent (e.g., a chloroformate) to form a highly reactive N-acylpyridinium salt in situ. nih.gov In the presence of a chiral catalyst, often a copper complex with a chiral ligand, a Grignard reagent adds to the pyridinium (B92312) ring with high regio- and enantioselectivity. nih.govacs.org The chiral ligand-metal complex creates a chiral environment that differentiates the two faces of the pyridinium ring, leading to the preferential formation of one enantiomer of the dihydropyridine (B1217469) product. acs.org The high reactivity of both the Grignard reagent and the acylpyridinium ion often leads to a fast, non-catalyzed background reaction, which makes achieving high enantioselectivity challenging. acs.org

Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. princeton.edu This process combines a kinetic resolution—the faster reaction of one enantiomer—with in-situ racemization of the starting material. princeton.eduacs.org This ensures the less reactive enantiomer is continuously converted into the more reactive one, allowing for a complete transformation to the desired product enantiomer. acs.org

In the context of amine synthesis, DYKAT can be applied to the asymmetric reductive amination of a racemic ketone that is prone to racemization under the reaction conditions. acs.orgnih.gov For a substrate like 3-methoxy-3-methylbutan-2-one, if a chiral catalyst or reagent can reduce the imine derived from one enantiomer of the ketone faster than the other, and if the ketone itself can be racemized (e.g., via an enol or enolate intermediate), a DYKAT process can be established. This approach is highly efficient and atom-economical for producing enantiomerically pure amines. chinesechemsoc.orgnih.gov

Introduction and Functionalization of the Methoxy (B1213986) Substituent in Related Compounds

The methoxy group (-OCH₃) is a prevalent functional group in organic chemistry, influencing the electronic properties, conformation, and metabolic stability of molecules. Its introduction and subsequent functionalization are critical steps in the synthesis of many complex organic compounds.

The installation of a methoxy group can be achieved through various methods, including the methylation of alcohols or phenols. Aryl methoxides, for instance, can be synthesized via metal-catalyzed methylation of phenols or through the methoxylation of aryl halides. In the context of amine synthesis, the N-methoxy group has been utilized as a powerful reactivity control element. For example, a two-step synthesis of multi-substituted N-methoxyamines from N-methoxyamides has been reported. masterorganicchemistry.comwikipedia.org The presence of the N-methoxy group enhances the nucleophilicity of the amide nitrogen, enabling a direct coupling reaction with aldehydes that is not feasible with ordinary amides. masterorganicchemistry.com Furthermore, the N-methoxy group increases the electrophilicity of the amide carbonyl, facilitating subsequent nucleophilic addition reactions and allowing for rapid diversification of the molecular structure. masterorganicchemistry.comwikipedia.org

The electronic nature of the methoxy group is highly dependent on its position within a molecule, particularly on an aromatic ring. On a benzene (B151609) ring, it typically acts as an electron-donating group at the para position and an electron-withdrawing group at the meta position, a factor that must be considered during synthetic planning. organic-chemistry.org

Recent advancements have also focused on the introduction of more complex methoxy-containing fragments. For instance, an efficient method for synthesizing aromatic compounds with a difluoro(methoxy)methyl fragment (CF₂OCH₃) has been developed using fluorodesulfurization of thionoesters. This group acts as a moderate electron-withdrawing substituent, offering a tool for fine-tuning the electronic properties of aromatic compounds.

Functionalization of molecules containing alkoxy groups, including methoxy groups, is an active area of research. Late-stage N-alkylation of pharmaceutically relevant amines with alcohols, including those with alkoxy groups, has been achieved at ambient temperatures using mixed heterogeneous photocatalysts. total-synthesis.com This method demonstrates tolerance for various functional groups and provides a green alternative to traditional high-temperature reactions. total-synthesis.com

Multicomponent and One-Pot Synthetic Strategies for Amine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. google.comyoutube.com Several classic MCRs are instrumental in the synthesis of amine derivatives.

The Mannich reaction is a three-component condensation involving an active hydrogen compound (like a ketone), an aldehyde (such as formaldehyde), and a primary or secondary amine or ammonia (B1221849). masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion intermediate, which is then attacked by the enol form of the active hydrogen compound to yield a β-amino-carbonyl compound, known as a Mannich base. organic-chemistry.orgrsc.org These bases are versatile synthetic intermediates. masterorganicchemistry.com The Mannich reaction is widely used in the synthesis of pharmaceuticals, including fluoxetine (B1211875) and tolmetin. commonorganicchemistry.com

The Ugi four-component condensation (U-4CC) is another powerful MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. total-synthesis.comwikipedia.org The reaction is known for its speed, high yields, and the generation of peptide-like structures. wikipedia.orgnih.gov A plausible mechanism involves the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid, culminating in a Mumm rearrangement to form the stable bis-amide product. wikipedia.org The Ugi reaction is a cornerstone of combinatorial chemistry for creating libraries of compounds for drug discovery. wikipedia.org

The Strecker amino acid synthesis is the first-ever reported MCR, yielding α-amino acids from an aldehyde, ammonia, and cyanide. total-synthesis.comtotal-synthesis.com The process involves the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid. total-synthesis.comjk-sci.comchemistrytalk.org Using primary or secondary amines instead of ammonia leads to N-substituted amino acids, while ketones can be used to produce α,α-disubstituted amino acids. total-synthesis.com

| Reaction Name | Components | Key Intermediate | Final Product |

| Mannich Reaction | Aldehyde, Amine/Ammonia, Carbonyl compound | Iminium ion | β-Amino-carbonyl compound (Mannich base) |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Nitrilium ion | α-Aminoacyl amide |

| Strecker Synthesis | Aldehyde, Amine/Ammonia, Cyanide | α-Aminonitrile | α-Amino acid |

Protecting Group Chemistry for Amine Functionality during Synthesis

In multi-step organic synthesis, the protection of reactive functional groups is often essential to prevent unwanted side reactions. The amine group, being both nucleophilic and basic, frequently requires protection. Carbamates are the most common class of protecting groups for amines, effectively reducing the nucleophilicity of the nitrogen atom. masterorganicchemistry.com

The selection of a protecting group is guided by its ease of installation and removal, as well as its stability to the reaction conditions used in subsequent synthetic steps. The concept of "orthogonal" protection, where different protecting groups can be removed under distinct conditions (e.g., acidic, basic, or hydrogenolysis), is crucial for complex syntheses. masterorganicchemistry.com

Several carbamate-based protecting groups are widely used:

tert-Butoxycarbonyl (Boc): The Boc group is one of the most common amine protecting groups. fishersci.co.uk It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgcommonorganicchemistry.comtotal-synthesis.com The Boc group is stable to bases and nucleophiles but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.orgjk-sci.com The deprotection mechanism involves the formation of a stable tert-butyl cation. total-synthesis.com

Benzyloxycarbonyl (Cbz or Z): Introduced by Bergmann and Zervas, the Cbz group is installed using benzyl chloroformate (Cbz-Cl). total-synthesis.comyoutube.commasterorganicchemistry.com It is stable to acidic and basic conditions but is uniquely removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst), which cleaves the benzylic C-O bond. masterorganicchemistry.comtotal-synthesis.com This method is valued for its mild, neutral pH conditions. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is particularly important in solid-phase peptide synthesis. wikipedia.org It is introduced using reagents like Fmoc-Cl or Fmoc-OSu. wikipedia.orgorganic-chemistry.org A key feature of the Fmoc group is its stability towards acids but its lability towards bases. wikipedia.org Deprotection is typically achieved using a solution of a secondary amine, such as piperidine (B6355638) in DMF, which removes the group via a β-elimination mechanism. wikipedia.orgaltabioscience.com

The strategic application of these protecting groups allows for the selective modification of other parts of a molecule while the amine functionality remains inert.

| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) |

Investigation of Reaction Intermediates

The formation and transformation of amines often proceed through transient species that dictate the reaction's course and outcome. The synthesis of secondary amines, such as the N-benzyl motif, can involve several key intermediates.

Hydroxylamine (B1172632) and Imine Intermediates in Amine Synthesis

The synthesis of secondary amines frequently occurs via reductive amination of carbonyl compounds. mdma.ch This process involves the condensation of a carbonyl compound with a primary amine to form an imine, which is then reduced. mdma.chchemistrysteps.com Specifically, the synthesis of an N-benzylamine can be achieved by reacting a suitable ketone with benzylamine, which first forms a benzylidene imine intermediate. google.com This imine is subsequently hydrogenated to yield the final N-benzylamine product. google.com

Another relevant pathway involves hydroxylamine intermediates. Hydroxylamines can react with aldehydes or ketones to form oximes, which are analogous to imines. youtube.comnih.gov These oximes can then be reduced to the corresponding primary amines. organic-chemistry.org Furthermore, N-alkyl-O-(arylsulfonyl)hydroxylamines have been shown to undergo cationic carbon-to-nitrogen rearrangements to form imines, which upon hydrolysis, can yield anilines. nih.gov The oxidation of secondary amines can also produce hydroxylamine intermediates, which may further degrade to an imine if an α-hydrogen is present. researchgate.net The entire process of nitro group reduction to an amine involves a cascade of reactive intermediates, including nitroso derivatives and hydroxylamines, which can react with carbonyl compounds to form imines or oximes, highlighting the complexity of these transformations. frontiersin.org

Silylcarbamate Pathways in N-Formylation of Amines

The N-formylation of amines using carbon dioxide and hydrosilanes is a significant transformation with multiple potential mechanistic pathways. researchgate.netacs.org One of these routes proceeds through a silylcarbamate intermediate. researchgate.netacs.org This pathway is particularly favored for more basic, nucleophilic amines that can form stable adducts with CO2. researchgate.netacs.org

In this mechanism, the amine reacts with CO2 to form a carbamate (B1207046). This carbamate then reacts with a hydrosilane to generate a silylcarbamate. This silylcarbamate is a key intermediate that can be directly reduced by an excess of hydrosilane to yield the final N-formylated product. acs.org If hydrosilane is not in excess, the silylcarbamate can act as an intermediate on the way to forming formoxysilanes, which then react with the amine to produce the formamide. acs.org Therefore, the operative pathway is dependent on the specific amine substrate and the reaction conditions, particularly the amount of hydrosilane present. acs.org A zinc-based catalyst system has also been shown to be effective in the N-formylation of amines with CO2 and hydrosilanes, where the basic counter-anion of the catalyst is proposed to activate both the Si-H and N-H bonds. rsc.org

| Pathway | Key Intermediate | Description | Governing Factors |

|---|---|---|---|

| Pathway 1 | Formoxysilane (Direct) | Direct reduction of CO2 by hydrosilane to form formoxysilane, which then formylates the amine. Favored for low basicity amines without a catalyst. acs.org | Amine basicity, catalyst absence. |

| Pathway 2 | Formoxysilane (Amine-Assisted) | Amine assists in the CO2 reduction step en route to formoxysilanes. researchgate.netacs.org | Presence of a base catalyst. researchgate.net |

| Pathway 3/3' | Silylcarbamate | Formation of a stable silylcarbamate from the amine, CO2, and hydrosilane. This can be directly reduced (3') or serve as an intermediate to formoxysilanes (3). acs.org | Amine nucleophilicity, excess hydrosilane. researchgate.netacs.org |

Zwitterionic and Other Unusual Intermediates in N,O-Acetal Formation

The formation of N,O-acetals, also known as hemiaminal ethers, involves the reaction of a carbonyl compound, an amine, and an alcohol. organic-chemistry.orgresearchgate.net The mechanism typically begins with the formation of a hemiaminal (a carbinolamine) from the aldehyde/ketone and the amine. libretexts.org This intermediate can then react with an alcohol to form the N,O-acetal. organic-chemistry.orgorganic-chemistry.org

While the standard mechanism is well-established, the potential for unusual intermediates like zwitterions exists, particularly in related cycloaddition reactions. For instance, some hetero-Diels–Alder reactions have been shown to proceed through a stepwise mechanism involving zwitterionic intermediates. mdpi.com In such cases, the formation of one new sigma bond leads to a charge-separated, zwitterionic species, which then cyclizes to form the final product. mdpi.com While not directly observed in all N,O-acetal formations, the generation of a zwitterion can occur through the isomerization of certain molecules, such as 2-anilinonicotinic acid, which influences subsequent intermolecular bonding. rsc.org The formation of N,O-acetals can be catalyzed by chiral phosphoric acids, enabling enantioselective additions of alcohols to imines. organic-chemistry.orgresearchgate.net

Role of Catalysts in Reaction Mechanisms

Catalysts are fundamental in directing the mechanism of chemical reactions, offering pathways with lower activation energies and enabling control over selectivity and efficiency.

Transition Metal-Catalyzed Processes (e.g., Ruthenium Systems in Alkylation)

Ruthenium complexes are highly versatile and efficient catalysts for the N-alkylation of amines with alcohols. nih.govbohrium.com These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. organic-chemistry.orgresearchgate.netorganic-chemistry.org This atom-economical process begins with the ruthenium catalyst temporarily "borrowing" hydrogen from the alcohol substrate to oxidize it to an aldehyde or ketone intermediate. organic-chemistry.orgacs.org

The generated carbonyl compound then undergoes condensation with the amine to form an imine in situ. organic-chemistry.orgscispace.com In the final step, the ruthenium hydride species, formed during the initial oxidation, reduces the imine to the corresponding alkylated amine, regenerating the active catalyst. organic-chemistry.orgacs.org This methodology is environmentally friendly as it produces only water as a byproduct. organic-chemistry.orgorganic-chemistry.org The versatility of ruthenium catalysts allows for the alkylation of a wide range of primary and secondary amines under relatively mild conditions. nih.govorganic-chemistry.org The choice of ligands, such as amino amides or bidentate phosphines, is crucial for the catalyst's activity and selectivity. organic-chemistry.orgorganic-chemistry.org

| Catalyst System Example | Ligand Type | Key Mechanistic Feature | Application |

|---|---|---|---|

| [Ru(p-cymene)Cl2]2 / Diphosphine (e.g., dppf) | Bidentate Phosphine | Borrowing Hydrogen | N-alkylation of primary/secondary amines and sulfonamides. organic-chemistry.org |

| Ru complex with Amino Amide Ligand | Amino Amide | Borrowing Hydrogen | One-pot alkylation of amines with alcohols under mild conditions. nih.govorganic-chemistry.org |

| RuCl2(PPh3)3 | Triphenylphosphine | Reductive Amination | Synthesis of a broad range of primary amines from carbonyls and ammonia. scispace.com |

| Ru3(CO)12 / Tetraphenylcyclopentadienone | - | Borrowing Hydrogen (Nanoparticle-catalyzed) | N-alkylation of aromatic amines in water. rsc.org |

Organocatalytic Mechanisms in Enantioselective Transformations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations under mild conditions. beilstein-journals.orgd-nb.info In the context of amine functionalization, chiral secondary amines (like proline derivatives) and chiral phosphoric acids are prominent organocatalysts. beilstein-journals.orgresearchgate.net

Chiral secondary amines often operate by forming transient iminium ions or enamines with carbonyl substrates. For example, in the reaction of an aldehyde with a chiral secondary amine catalyst, an enamine intermediate can be formed. acs.org This enamine can then act as a nucleophile in subsequent reactions, with the chiral environment of the catalyst directing the stereochemical outcome. acs.orgnih.gov This approach allows for the enantioselective α- and β-functionalization of aldehydes and ketones. acs.orgnih.gov

Chiral Brønsted acids, such as phosphoric acids, function by activating substrates through hydrogen bonding. beilstein-journals.org In the context of reductive amination, a chiral phosphoric acid can protonate an imine, forming a chiral contact ion pair with its conjugate base. researchgate.net This activation lowers the LUMO of the imine and provides a defined chiral environment, allowing for highly enantioselective reduction by a hydride source to produce chiral amines. researchgate.netbeilstein-journals.org These organocatalytic methods offer a valuable alternative to metal-catalyzed processes for the synthesis of optically enriched amine-containing molecules. beilstein-journals.orgnih.gov

Base-Mediated Reaction Pathways (e.g., Potassium tert-Butoxide, K₂CO₃)

The reactivity of this compound in the presence of bases like potassium tert-butoxide (KOtBu) and potassium carbonate (K₂CO₃) is dictated by the acidity of the N-H proton and the steric environment around the nitrogen atom.

Potassium tert-Butoxide (KOtBu):

Potassium tert-butoxide is a strong, sterically hindered base. rsc.org Its primary role in reactions involving secondary amines is deprotonation of the N-H group to form a potassium amide intermediate. This deprotonation is a crucial step that significantly enhances the nucleophilicity of the nitrogen atom, enabling it to participate in various subsequent reactions such as alkylation or acylation. researchgate.net

In the context of this compound, the reaction with KOtBu would proceed as follows:

Deprotonation: The tert-butoxide anion abstracts the proton from the secondary amine, forming the corresponding potassium amide and tert-butanol. The equilibrium of this step is influenced by the relative acidities of the amine and tert-butanol.

The resulting amide is a potent nucleophile. However, the bulky 3-methoxy-3-methylbutan-2-yl group, in conjunction with the benzyl group, creates significant steric hindrance around the nitrogen. This steric hindrance can influence the subsequent reaction pathways. For instance, in an elimination reaction of a suitable substrate, the bulky base KOtBu would favor the formation of the Hofmann (less substituted) product. libretexts.orglibretexts.org While this compound itself is not prone to elimination, its corresponding quaternary ammonium salt could undergo a Hofmann elimination. libretexts.orglibretexts.org

Potassium Carbonate (K₂CO₃):

Potassium carbonate is a weaker, non-nucleophilic base compared to KOtBu. youtube.com It is often employed in reactions where a milder base is required to prevent side reactions. In reactions involving amines, K₂CO₃ can act as a proton scavenger, neutralizing any acid generated during the course of the reaction, such as in alkylation reactions with alkyl halides. fishersci.co.uk

For this compound, K₂CO₃ would be a suitable base for reactions like N-alkylation or N-acylation, where it would neutralize the hydrogen halide byproduct. youtube.comfishersci.co.uk The heterogeneous nature of K₂CO₃ in many organic solvents can be advantageous, allowing for easy removal by filtration upon reaction completion. akjournals.com

The following table summarizes the general characteristics of these bases in the context of reactions involving secondary amines:

| Base | Strength | Nucleophilicity | Steric Hindrance | Typical Applications with Amines |

| Potassium tert-Butoxide (KOtBu) | Strong | Low | High | Deprotonation to form amide nucleophiles, Hofmann eliminations. libretexts.orglibretexts.org |

| Potassium Carbonate (K₂CO₃) | Weak | Non-nucleophilic | Low | Acid scavenger in alkylation and acylation reactions. youtube.comfishersci.co.uk |

Kinetic Studies and Reaction Profile Analysis

Direct kinetic data for reactions of this compound is not available in the surveyed literature. However, we can infer its likely kinetic behavior from studies on analogous systems, such as the alkylation of other secondary amines.

The rate of reactions involving amines is significantly influenced by several factors:

Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom makes amines nucleophilic. The nucleophilicity is affected by the electronic nature of the substituents. The benzyl and alkyl groups on this compound are electron-donating, which should enhance the nucleophilicity of the nitrogen.

Steric Hindrance: The bulky 3-methoxy-3-methylbutan-2-yl group would sterically hinder the approach of electrophiles to the nitrogen atom. This steric hindrance would decrease the reaction rate compared to less hindered secondary amines.

Leaving Group Ability: In substitution reactions where the amine acts as a nucleophile, the nature of the leaving group on the electrophile is a critical factor in determining the reaction rate.

A hypothetical reaction profile for the N-alkylation of this compound with an alkyl halide (R-X) in the presence of a base would likely involve a transition state where the nitrogen atom is forming a new bond with the alkyl group of the electrophile, and the halide is departing. The energy of this transition state, and thus the reaction rate, would be elevated due to the steric repulsion between the bulky substituents on the amine and the incoming electrophile.

Kinetic investigations on the quaternization of tertiary amines with benzyl chloride have shown that the reaction rates are influenced by temperature and the dielectric constant of the medium. acs.org Similar dependencies would be expected for reactions involving this compound.

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published ¹H NMR, ¹³C NMR, or advanced two-dimensional NMR data specifically for N-Benzyl-3-methoxy-3-methylbutan-2-amine could be identified. The interpretation of such spectra would typically involve the assignment of signals to each unique proton and carbon atom in the molecule, providing definitive evidence of its covalent structure.

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the methoxy (B1213986) protons, the methyl protons, the benzylic methylene (B1212753) protons, and the protons on the butan-2-amine backbone. The chemical shifts, integration values, and coupling patterns would be instrumental in confirming the connectivity of these groups.

Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon environment. This would allow for the unambiguous identification of the carbon skeleton, including the aromatic carbons, the benzylic carbon, the carbons of the butyl chain, the methoxy carbon, and the methyl carbons.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for assembling the complete molecular structure. COSY would reveal proton-proton couplings, while HSQC would correlate directly bonded proton-carbon pairs. HMBC would establish longer-range correlations between protons and carbons, confirming the connectivity across the entire molecule.

While studies on chiral lithium amides utilizing ⁶Li and ¹⁵N NMR exist, providing insights into aggregation states and electronic environments, no such studies have been reported for this compound. These techniques are powerful for studying the structure and reactivity of organolithium reagents and nitrogen-containing compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-resolution mass spectrometry data for this compound is not available. HRMS would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy and confidence. The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic losses of fragments from the parent molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and purity assessment of volatile and semi-volatile compounds such as this compound. The gas chromatography component separates the compound from any impurities, starting materials, or byproducts based on differences in their boiling points and affinities for the stationary phase of the GC column. The retention time (t_R_), the time it takes for the compound to travel through the column, is a characteristic parameter under specific chromatographic conditions that aids in its identification.

Following separation, the eluted compound enters the mass spectrometer, where it undergoes electron ionization (EI). This process generates a positively charged molecular ion ([M]⁺•) and a series of fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For this compound (C₁₃H₂₁NO, molecular weight 207.31 g/mol ), the molecular ion peak is expected at m/z 207, which, being an odd number, is consistent with the nitrogen rule for compounds containing a single nitrogen atom. libretexts.org

The fragmentation pattern is highly predictable and provides definitive structural information. The dominant fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This cleavage results in the formation of a stable, resonance-stabilized iminium cation. For this compound, two primary α-cleavage events are anticipated:

Cleavage of the bond between the nitrogen and the benzyl group, leading to the formation of the tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, a very common fragment for benzyl-containing compounds. libretexts.org

Cleavage of the bond between the nitrogen and the chiral carbon, leading to the formation of the [C₆H₁₄NO]⁺ fragment at m/z 116 and loss of the benzyl radical.

Cleavage of the C-C bond adjacent to the nitrogen on the aliphatic side, resulting in the formation of a stable benzyliminium ion ([C₈H₁₀N]⁺) at m/z 120.

These characteristic fragmentation patterns allow for the unambiguous identification of the molecule and differentiation from its isomers. nih.gov The integration of the peak area in the chromatogram allows for the quantitative determination of the compound's purity relative to other detected components.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Fragmentation Pathway |

| Molecular Ion | [C₁₃H₂₁NO]⁺• | 207 | Electron Ionization |

| Benzyliminium Ion | [C₆H₅CH₂NHCHCH₃]⁺ | 120 | α-Cleavage |

| Aliphatic Fragment | [CH₃CH(NH₂)C(CH₃)₂OCH₃]⁺ | 116 | α-Cleavage (loss of benzyl) |

| Tropylium Ion | [C₇H₇]⁺ | 91 | Benzylic Cleavage |

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.

As a secondary amine, the most distinct feature would be the N-H stretching vibration, which typically appears as a single, moderate to weak absorption band in the 3300-3500 cm⁻¹ region. libretexts.orgwpmucdn.com The presence of a single band distinguishes it from primary amines, which show two bands (symmetric and asymmetric stretching) in this region. wpmucdn.com The N-H bending vibration is expected to appear in the 1550-1650 cm⁻¹ range.

The aliphatic and aromatic C-H stretching vibrations are also readily identifiable. The sp³ C-H bonds of the methyl and methylene groups in the butanamine and benzyl moieties will produce sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). In contrast, the sp² C-H stretching from the aromatic benzyl ring will appear at slightly higher wavenumbers, just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

The presence of the ether linkage (-O-CH₃) is confirmed by a strong C-O stretching band, which is typically found in the 1070-1150 cm⁻¹ region for aliphatic ethers. The C-N stretching vibration of the amine group gives rise to absorptions in the fingerprint region, usually between 1020 and 1250 cm⁻¹. researchgate.net Finally, the benzene (B151609) ring of the benzyl group will produce characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Weak to Medium |

| Secondary Amine (N-H) | Bend | 1550 - 1650 | Medium |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H (sp³) | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic C-N | Stretch | 1020 - 1250 | Medium |

| Ether (C-O-C) | Stretch | 1070 - 1150 | Strong |

Chiroptical Spectroscopy for Stereochemical Elucidation (e.g., Optical Rotation, Circular Dichroism)

This compound possesses a stereogenic center at the second carbon of the butane (B89635) chain, meaning it can exist as a pair of enantiomers: (R)- and (S)-N-Benzyl-3-methoxy-3-methylbutan-2-amine. Chiroptical spectroscopy techniques are essential for distinguishing between these non-superimposable mirror images and determining the stereochemical purity of a sample. cas.cz

Optical rotation is the fundamental chiroptical measurement, quantifying the angle to which a chiral compound rotates the plane of linearly polarized light. wikipedia.org The two enantiomers of a compound will rotate the light by an equal magnitude but in opposite directions. youtube.com One enantiomer will be dextrorotatory (d- or (+)-), rotating light clockwise, while the other will be levorotatory (l- or (-)-), rotating it counter-clockwise. The specific rotation, [α], is a standardized physical constant for a chiral compound, measured under defined conditions of temperature, wavelength (typically the sodium D-line, 589 nm), concentration, and solvent. masterorganicchemistry.com The choice of solvent can significantly influence the measured rotation. nih.gov A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out. youtube.com

Circular Dichroism (CD) spectroscopy offers more detailed stereochemical information. It measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength, revealing positive or negative peaks known as Cotton effects. For simple chiral amines that lack a strong chromophore, derivatization with a chromophoric reagent is often employed to induce a measurable CD signal in the near-UV region. nsf.govnih.gov The sign of the observed Cotton effect can often be empirically correlated with the absolute configuration (R or S) of the stereocenter. nsf.gov Similar to optical rotation, the CD spectra of two enantiomers are mirror images of each other.

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| Optical Rotation ([α]D) | +y° | -y° | 0° |

| Circular Dichroism (ΔA) | Positive/Negative Cotton Effect | Mirror Image (Negative/Positive) Cotton Effect | No Signal |

X-ray Crystallography for Solid-State Structural Determination of Related Amides and Aggregation States

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to its potentially low melting point or liquid state at room temperature, its amide derivatives are often highly crystalline. The conversion of the amine to a solid amide, for instance, by reaction with benzoyl chloride to form N-benzyl-N-(3-methoxy-3-methylbutan-2-yl)benzamide, facilitates analysis by single-crystal X-ray crystallography.

This technique provides the most definitive and precise three-dimensional structural information about a molecule in the solid state. It yields exact atomic coordinates, from which one can determine intramolecular features with high precision, including:

Bond lengths: The precise distances between bonded atoms.

Bond angles: The angles formed between three connected atoms.

Torsional angles: The dihedral angles that define the conformation of the molecule, such as the spatial arrangement of the benzyl and substituted butyl groups relative to each other.

Furthermore, X-ray crystallography reveals the packing of molecules within the crystal lattice, elucidating the nature of intermolecular forces that govern the solid-state aggregation. researchgate.net These forces can include van der Waals interactions, dipole-dipole interactions, and, in the case of amides with N-H bonds, strong hydrogen bonding networks. vensel.org For N-benzylated structures, non-covalent interactions like N–H···π or C–H···π interactions involving the aromatic ring can also play a crucial role in stabilizing the crystal packing. researchgate.net The analysis of the crystal structure provides invaluable insight into the molecule's preferred conformation and how it interacts with its neighbors, which can influence its physical properties.

| Parameter | Type of Information Provided | Example from a Related N-Benzyl Amide Structure |

| Crystal System | Symmetry of the unit cell | Monoclinic |

| Space Group | Specific symmetry elements | P2₁/c |

| Unit Cell Dimensions | Size and shape of the repeating lattice unit | a = 18.4 Å, b = 6.0 Å, c = 15.0 Å, β = 112.1° |

| Bond Lengths | Intramolecular distances | C(amide)-N ≈ 1.34 Å, C(amide)=O ≈ 1.24 Å |

| Bond Angles | Intramolecular geometry | C-N-C(benzyl) ≈ 120° |

| Intermolecular Interactions | Solid-state packing forces | Hydrogen bonding (e.g., N-H···O), π-π stacking |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For a compound like N-Benzyl-3-methoxy-3-methylbutan-2-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G+(d,p) or 6-311G++(d,p), would provide fundamental insights into its behavior. nih.govnih.goveurjchem.com These studies can elucidate the optimized molecular geometry, vibrational frequencies, and various electronic parameters that govern the molecule's reactivity. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.govnih.gov For related N-benzyl compounds, a narrow frontier orbital gap has been shown to indicate that charge transfer interactions can occur within the molecule, signifying high chemical reactivity. nih.gov

| Parameter | Significance | Typical Calculated Values for Similar Compounds |

| EHOMO | Electron-donating ability | Varies (e.g., -0.26751 eV for a related Schiff base) nih.gov |

| ELUMO | Electron-accepting ability | Varies (e.g., -0.18094 eV for a related Schiff base) nih.gov |

| Energy Gap (ΔE) | Chemical reactivity, stability | Varies (e.g., 0.08657 eV for a related Schiff base) nih.gov |

This is an interactive data table. The values are illustrative based on related compounds and not specific to this compound.

From the HOMO and LUMO energies, other global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net For molecules containing electronegative atoms like nitrogen and oxygen, as in this compound, these atoms are expected to be surrounded by negative potential, while hydrogen atoms would be associated with positive potential. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides insights into a static molecule, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time. MD simulations would reveal the molecule's accessible conformations, the flexibility of its bonds and angles, and how it interacts with its environment, such as a solvent or a biological receptor. This information is crucial for understanding how the molecule behaves in a real-world setting. In studies of related 3-methoxy flavone (B191248) derivatives, MD simulations have been used to prove the stability of ligand-protein complexes. nih.gov

Molecular Docking Studies for Ligand-Target Interactions in Related Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies could predict their binding affinity and mode of interaction with a specific biological target, such as a protein receptor. nih.gov For instance, in silico studies on 1-benzyl-3-benzoylurea analogs have been used to evaluate their interaction with the VEGFR2 receptor as potential anticancer agents. researchgate.net Such studies calculate a docking score, often in kcal/mol, which estimates the binding free energy, with more negative values indicating a stronger interaction. nih.govresearchgate.net

Prediction of Reaction Pathways and Transition States through Computational Methods

Computational methods can be employed to map out potential reaction pathways and identify the transition states for chemical reactions involving this compound. By calculating the energy barriers of different pathways, chemists can predict the most likely reaction products. researchgate.net This is particularly useful for understanding reaction mechanisms and designing more efficient syntheses. Modern approaches may combine machine learning with reaction network analysis to predict both products and the intricate pathways leading to them. rsc.orgnih.gov

Stereochemical Models and Prediction of Enantioselectivity via Computational Approaches

As this compound is a chiral molecule, computational models are essential for predicting and understanding the enantioselectivity of its reactions. DFT calculations can be used to model the transition states of reactions leading to different stereoisomers. nih.gov By comparing the activation energies of these transition states, it is possible to predict which enantiomer will be the major product. nih.govresearchgate.net This is a critical tool in asymmetric synthesis, where controlling the stereochemical outcome is paramount. whiterose.ac.uknih.gov

Comparative Molecular Field Analysis (CoMFA) in Structure-Activity Studies

Comparative Molecular Field Analysis (CoMFA) is a computational chemistry technique used to develop three-dimensional quantitative structure-activity relationship (3D-QSAR) models. These models are instrumental in understanding how the structural and electronic properties of a molecule, such as this compound and its derivatives, correlate with their biological activity. By aligning a series of related compounds and calculating their steric and electrostatic fields, CoMFA can generate graphical contour maps that highlight the regions where modifications to the molecular structure are likely to enhance or diminish a desired biological effect.

In a representative CoMFA study on a series of dopamine (B1211576) D2 receptor antagonists, which share structural features with this compound, a statistically significant model was developed. nih.gov The analysis aimed to understand the interaction of these compounds with their target receptor and to guide the design of new, more potent molecules. The statistical robustness of the generated CoMFA model is crucial for its predictive power. nih.gov

Detailed Research Findings

The CoMFA model for a series of dopamine D2 receptor antagonists yielded a cross-validated coefficient (Q²) of 0.63, indicating good predictive ability. nih.gov The model was constructed using an optimal number of four components and showed a high non-cross-validated correlation coefficient (R²) of 0.95. nih.gov Further statistical validation included a high F-test value of 174.133 and a low standard error of estimate of 0.207, confirming the statistical significance of the model. nih.gov The relative contributions of the steric and electrostatic fields to the model were found to be 27.1% and 62.9%, respectively, suggesting that electrostatic interactions are a dominant factor in the binding of these compounds. nih.gov

The 3D contour maps generated from the CoMFA provided valuable insights into the structure-activity relationships. For instance, the analysis identified that a bulky group in the para position of the benzyl (B1604629) moiety is tolerated, with both the electronic and steric nature of the substituent having a minimal effect on the compound's potency. nih.gov Conversely, substitution at the meta position was found to be less favorable, and ortho substitution was not tolerated at all, as indicated by unfavorable regions in the contour map. nih.gov These findings offer a clear rationale for the observed activities of the studied compounds and provide a roadmap for the design of new derivatives with improved affinity. nih.gov

Data Tables

The statistical parameters of the CoMFA model are summarized in the table below, providing a quantitative measure of the model's quality and predictive capacity.

| Statistical Parameter | Value |

| Cross-validated Q² | 0.63 |

| Non-cross-validated R² | 0.95 |

| Optimal Number of Components | 4 |

| F-test Value | 174.133 |

| Standard Error of Estimate | 0.207 |

| Electrostatic Field Contribution | 62.9% |

| Steric Field Contribution | 27.1% |

Academic and Research Applications of N Benzyl 3 Methoxy 3 Methylbutan 2 Amine

Utility as a Chiral Building Block in Complex Molecule Synthesis

Chiral amines and their derivatives are fundamental components in the asymmetric synthesis of complex molecules, serving as valuable chiral building blocks. The temporary incorporation of a stereogenic unit, known as a chiral auxiliary, into a synthetic route is a widely used strategy to control the stereochemical outcome of reactions. N-Benzyl-3-methoxy-3-methylbutan-2-amine, possessing a stereogenic center at the carbon bearing the amino group, is theoretically well-suited for such applications.

The N-benzyl group offers several advantages. It can direct the stereochemical course of a reaction and can be subsequently removed under various conditions. The steric bulk provided by the 3-methoxy-3-methylbutyl group can further enhance facial selectivity in reactions at a prochiral center. For instance, in alkylation reactions, the chiral auxiliary can shield one face of a molecule, forcing the incoming electrophile to attack from the less hindered side, thus leading to a high degree of diastereoselectivity.

The general scheme for utilizing a chiral auxiliary is as follows:

Covalent attachment of the chiral auxiliary to a substrate.

Diastereoselective reaction on the substrate-auxiliary adduct.

Removal of the auxiliary to yield the enantiomerically enriched product.

While specific examples utilizing this compound are not prominent in the literature, the principles of asymmetric synthesis strongly suggest its potential as a chiral building block for the synthesis of enantiomerically pure compounds like unnatural amino acids or complex natural products.

Contribution to Methodological Development in Amine and Amino Alcohol Chemistry

The synthesis of chiral β-amino alcohols is a significant area of research due to their prevalence in biologically active molecules and their use as precursors for chiral ligands and auxiliaries. Methodologies for the synthesis of such compounds often involve the stereoselective introduction of amine and alcohol functionalities.

The structure of this compound suggests its synthesis would likely involve the reductive amination of a corresponding ketone, 3-methoxy-3-methylbutan-2-one (B1209622), with benzylamine (B48309). This transformation is a cornerstone of amine synthesis. The stereoselectivity of this reaction would be a key factor in obtaining enantiomerically pure this compound.

Furthermore, the chemistry of N-alkyl amino acids and their derivatives is an active area of research, with catalytic strategies for the direct N-alkylation of unprotected amino acids with alcohols being a notable recent development. The study of the synthesis and reactions of compounds like this compound can contribute to the refinement of these and other synthetic methodologies. For example, understanding the influence of the bulky substituent on the reactivity and selectivity of the amine and alcohol functionalities can inform the design of new synthetic routes and catalysts.

Research on Molecular Recognition and Ligand Design (Theoretical Context)

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. Chiral molecules, particularly those containing hydrogen bond donors and acceptors like amino alcohols, are of great interest in this field for their potential to act as selective receptors for other chiral molecules.

In the context of ligand design for asymmetric catalysis, chiral amino alcohols are frequently used as precursors to ligands that can coordinate to a metal center and create a chiral environment. This chiral environment can then induce high enantioselectivity in a variety of catalytic transformations. While there is no specific literature on this compound as a ligand or ligand precursor, its structure is analogous to other amino alcohols that have been successfully employed in this capacity.

Precursor and Intermediate in Advanced Organic Scaffolds and Chemical Probes

N-protected amino alcohols are versatile building blocks in the synthesis of a wide array of organic structures, including medicinally important heterocyclic compounds. The N-benzyl group serves as a common protecting group that is stable under many reaction conditions but can be readily removed when desired.

The structural motif of this compound could serve as a precursor to various complex scaffolds. For example, the amino alcohol functionality can be used to construct oxazolidinone rings, which are present in a number of pharmaceuticals. Furthermore, the amine can be a nucleophile in the synthesis of nitrogen-containing heterocycles, which are a cornerstone of medicinal chemistry.

As an intermediate, this compound could be further functionalized. The hydroxyl group could be transformed into a leaving group, allowing for the introduction of other functionalities. The N-benzyl group could be deprotected to reveal the primary amine, which could then be incorporated into larger molecules or used as a handle for attachment to a solid support for combinatorial synthesis. The development of synthetic routes to novel N-benzyl derivatives of bioactive scaffolds is an active area of research.

Q & A

(Basic) What are the optimized synthetic routes for N-Benzyl-3-methoxy-3-methylbutan-2-amine, and what critical reaction parameters influence yield?

Methodological Answer:

The synthesis typically involves reductive amination between 3-methoxy-3-methylbutan-2-one and benzylamine, using catalysts like sodium cyanoborohydride (NaBH3CN) in methanol under controlled pH (~5-6). Critical parameters include:

- Temperature: Maintain 0–5°C to minimize side reactions (e.g., over-reduction or imine hydrolysis).

- Solvent Polarity: Methanol or ethanol enhances solubility of intermediates while stabilizing protonated amines.

- Stoichiometry: A 1.2:1 molar ratio of ketone to benzylamine improves conversion .

Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity.

(Advanced) How can density-functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model:

- Electron Density Distribution: Identify nucleophilic (amine) and electrophilic (methoxy carbonyl) sites.

- Reactivity Descriptors: Fukui indices (, ) predict regioselectivity in electrophilic aromatic substitution or alkylation reactions .

- Transition States: Simulate energy barriers for stereochemical inversion or degradation pathways. Validate computational results against experimental NMR or X-ray crystallography data .

(Basic) What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Methodological Answer:

- NMR: H NMR (CDCl₃) shows distinct signals for benzyl protons (δ 7.2–7.4 ppm), methoxy (δ 3.3 ppm), and branched methyl groups (δ 1.1–1.3 ppm). C NMR confirms quaternary carbons adjacent to the methoxy group.

- IR: Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and N-H (amine, ~3300 cm⁻¹).

- Resolution of Conflicts: Use deuterated solvents to eliminate exchange broadening. For overlapping peaks, employ 2D techniques (COSY, HSQC) or variable-temperature NMR . Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation .

(Advanced) What strategies are recommended for resolving stereochemical ambiguities in the synthesis of this compound?

Methodological Answer:

- Chiral Chromatography: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers.

- Dynamic Kinetic Resolution (DKR): Employ palladium catalysts (e.g., Pd/C) under hydrogen to bias formation of the desired diastereomer.

- X-ray Crystallography: Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to determine absolute configuration . Computational circular dichroism (CD) simulations can corroborate experimental spectra .

(Advanced) How do solvent effects and substituent positioning influence the kinetic stability of this compound in catalytic environments?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions but may accelerate degradation via solvolysis. Non-polar solvents (toluene) favor slower, more selective transformations.

- Substituent Positioning: Ortho-methoxy groups (as in N-(2-methoxybenzyl) analogs) induce steric hindrance, reducing reactivity toward bulky electrophiles. Para-substitution enhances conjugation, altering redox potentials . Monitor stability via accelerated aging studies (40°C, 75% RH) with HPLC tracking .

(Basic) What purification techniques are optimal for isolating this compound from reaction by-products?

Methodological Answer:

- Liquid-Liquid Extraction: Partition between dichloromethane and water to remove hydrophilic impurities (e.g., unreacted benzylamine).

- Distillation: For thermally stable batches, fractional distillation under reduced pressure (boiling point ~150–160°C at 10 mmHg).

- Recrystallization: Use a hexane/ethyl acetate mixture (1:3) to isolate high-purity crystals (>98%) .

(Advanced) What mechanistic insights explain the compound’s susceptibility to oxidative degradation, and how can this be mitigated?

Methodological Answer:

- Degradation Pathways: Autoxidation at the benzylic position generates N-oxide by-products. Methoxy groups adjacent to amines accelerate this via electron-donating effects.

- Mitigation Strategies: Add radical scavengers (e.g., BHT) or store under inert gas (Ar/N₂). Replace the benzyl group with electron-withdrawing substituents (e.g., p-cyano) to reduce oxidation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.